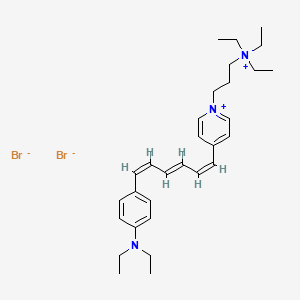
Neurodye GH4-64
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neurodye GH4-64 is a fluorescent styryl dye known for its ability to bind to cell nuclei of eukaryotic cells. It is widely used in various scientific research applications due to its unique properties, including its high fluorescence intensity and stability. The compound is also known by its chemical name, N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Neurodye GH4-64 involves multiple steps, starting with the preparation of the styryl dye core. The reaction typically involves the condensation of a pyridinium salt with an aldehyde derivative under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified using column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the standards required for research and commercial applications.
化学反応の分析
Types of Reactions
Neurodye GH4-64 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered fluorescence properties.
Reduction: Reduced forms of the dye with potential changes in fluorescence intensity.
Substitution: Substituted derivatives with modified chemical and physical properties.
科学的研究の応用
Neurodye GH4-64 is extensively used in various fields of scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and chemical reactions.
Biology: Employed in cell imaging and tracking studies due to its ability to bind to cell nuclei.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and devices for environmental monitoring and quality control.
作用機序
The mechanism of action of Neurodye GH4-64 involves its binding to the cell nuclei of eukaryotic cells. The dye interacts with nucleic acids, leading to an increase in fluorescence intensity. The molecular targets include DNA and RNA, and the binding occurs through electrostatic interactions and intercalation. The pathways involved in the dye’s action include the excitation of electrons upon exposure to light, resulting in fluorescence emission.
類似化合物との比較
Neurodye GH4-64 is compared with other similar fluorescent dyes, such as:
FM4-64: Another styryl dye with similar fluorescence properties but different binding characteristics.
DAPI: A fluorescent stain that binds strongly to DNA, used primarily in cell imaging.
Hoechst 33342: A bisbenzimide dye that binds to the minor groove of DNA, used in fluorescence microscopy.
Uniqueness
This compound stands out due to its high fluorescence intensity, stability, and specificity for cell nuclei. Its unique chemical structure allows for versatile applications in various research fields, making it a valuable tool for scientists.
特性
分子式 |
C30H45Br2N3 |
|---|---|
分子量 |
607.5 g/mol |
IUPAC名 |
3-[4-[(1Z,3E,5Z)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide |
InChI |
InChI=1S/C30H45N3.2BrH/c1-6-32(7-2)30-20-18-28(19-21-30)16-13-11-12-14-17-29-22-25-31(26-23-29)24-15-27-33(8-3,9-4)10-5;;/h11-14,16-23,25-26H,6-10,15,24,27H2,1-5H3;2*1H/q+2;;/p-2 |
InChIキー |
AFVSZGYRRUMOFH-UHFFFAOYSA-L |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\C=C\C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


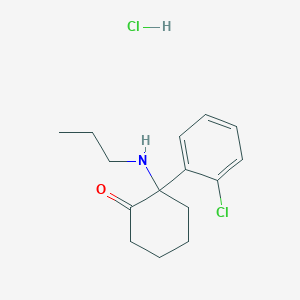
![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12353458.png)
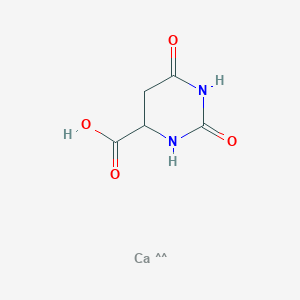
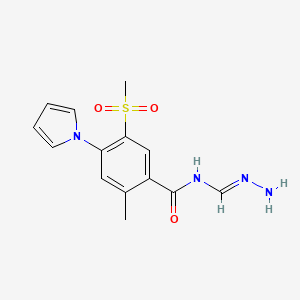

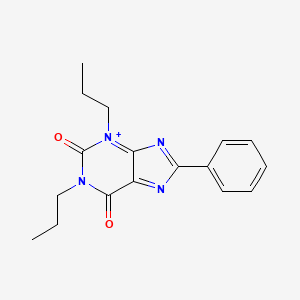
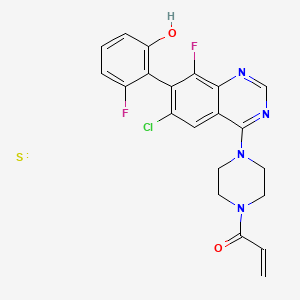
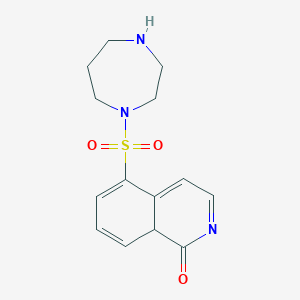
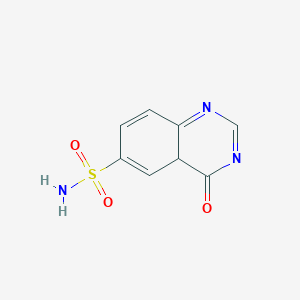
![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one;4-methylbenzenesulfonic acid](/img/structure/B12353530.png)
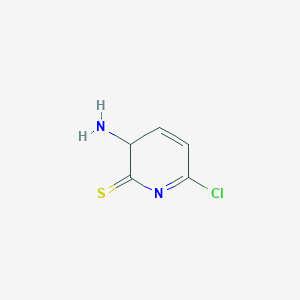

![Benzene, ethyl[(trimethoxysilyl)ethyl]-](/img/structure/B12353557.png)

